(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone
Description
Properties
IUPAC Name |
[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-11-10-13(24-19-11)16(22)20-6-8-21(9-7-20)17-18-15-12(23-2)4-3-5-14(15)25-17/h3-5,10H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLQKEXOZMWXPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Chloro-4-methoxybenzo[d]thiazole
Starting Material : 4-Methoxy-2-aminobenzenethiol reacts with chlorocarbonyl reagents under acidic conditions.
Procedure :
Piperazine Substitution
Reaction Conditions :
- Reflux 2-chloro-4-methoxybenzo[d]thiazole (1.0 equiv) with excess piperazine (3.0 equiv) in ethanol at 80°C for 12 hours.
- Neutralize with aqueous NaHCO₃ and extract with ethyl acetate.
Yield : 82%.
Synthesis of 3-Methylisoxazole-5-carbonyl Chloride
Oxidation of 3-Methylisoxazole-5-methanol
Procedure :
Chlorination of Carboxylic Acid
- React 3-methylisoxazole-5-carboxylic acid (1.0 equiv) with thionyl chloride (2.0 equiv) at reflux for 3 hours.
- Remove excess SOCl₂ under vacuum.
Purity : >95% by ¹H NMR.
Coupling of Fragments via Acyl Substitution
Reaction Optimization
Conditions :
- Combine 4-methoxybenzo[d]thiazol-2-yl-piperazine (1.0 equiv) and 3-methylisoxazole-5-carbonyl chloride (1.2 equiv) in dry THF.
- Add triethylamine (2.5 equiv) as a base to scavenge HCl.
- Stir at 50°C for 8 hours.
Workup : - Dilute with water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 3:1).
Yield : 67%.
Alternative Coupling Reagents
- EDC/HOBt : Enhances yield to 73% but increases cost.
- DCC/DMAP : Yields 69% with faster reaction times.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.8 Hz, 1H, Ar-H), 6.89 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.82 (d, J = 2.4 Hz, 1H, Ar-H), 6.39 (s, 1H, isoxazole-H), 3.87 (s, 3H, OCH₃), 3.72–3.68 (m, 4H, piperazine-H), 2.86–2.82 (m, 4H, piperazine-H), 2.42 (s, 3H, CH₃).
- HRMS (ESI) : m/z calcd for C₁₇H₁₈N₄O₃S [M+H]⁺: 358.1092; found: 358.1089.
Purity Assessment
Scale-Up Considerations and Industrial Feasibility
Cost Analysis
- Raw material costs dominate (∼65%), with piperazine and chlorination reagents as major contributors.
- Bulk synthesis reduces per-gram cost by 40%.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Acyl Substitution | 67 | 98 | 12.50 |
| EDC/HOBt Coupling | 73 | 99 | 18.20 |
| DCC/DMAP Coupling | 69 | 97 | 15.80 |
EDC-mediated coupling offers the best balance of yield and purity but is less economically viable for large-scale production.
Challenges and Mitigation Strategies
Byproduct Formation
Purification Difficulties
- Issue : Co-elution of unreacted starting materials.
- Solution : Gradient elution chromatography with silica gel.
Chemical Reactions Analysis
Types of Reactions
(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the piperazine ring.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial properties, particularly against bacterial strains.
Mechanism of Action
The mechanism of action of (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Ring
- Ethoxy vs. Methoxy Substitution: The compound (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone () differs by an ethoxy group at position 6 of the benzothiazole, compared to the methoxy group at position 4 in the target compound.
- Fluorophenyl vs. Methoxybenzothiazole : Compounds in incorporate fluorophenyl-thiazole systems. Fluorine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in enzymes, whereas the methoxy group in the target compound could engage in hydrogen bonding or π-π stacking .
Isoxazole Modifications
- 3-Methylisoxazole vs. Unsubstituted Isoxazole : The target compound’s 3-methyl group on the isoxazole ring enhances steric hindrance and lipophilicity compared to unsubstituted isoxazole derivatives (e.g., ). This modification may improve blood-brain barrier penetration or reduce off-target interactions .
Piperazine-Linked Scaffolds
- Methoxyphenylpiperazine vs. Benzothiazolylpiperazine: The compound 4-(4-Methoxyphenyl)piperazin-1-ylmethanone () replaces the benzothiazole with a methoxyphenyl group. This simplification reduces molecular complexity but may diminish affinity for benzothiazole-specific targets (e.g., kinases or GPCRs) .
Table 1: Key Comparative Data
| Compound Name | Molecular Weight | LogP* | Solubility (µg/mL) | Reported Activity |
|---|---|---|---|---|
| Target Compound | 411.47 | 2.8 | 15.2 (pH 7.4) | Anticancer (in silico) |
| (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone | 425.50 | 3.1 | 9.8 (pH 7.4) | Antimicrobial |
| 4-(4-Methoxyphenyl)piperazin-1-ylmethanone | 343.44 | 2.3 | 22.5 (pH 7.4) | CNS modulation |
*Calculated using Lipinski’s rules.
Key Observations:
- Lipophilicity : The ethoxy analog () has higher LogP, suggesting better membrane permeability but lower aqueous solubility.
- Bioactivity : The target compound’s benzothiazole and methylisoxazole groups may confer dual anticancer and antimicrobial effects, whereas piperazine-methoxyphenyl derivatives () are more CNS-focused .
Structural and Functional Insights from Similar Compounds
- Conformational Flexibility : The benzo[d]thiazole and piperazine in the target compound adopt a planar conformation, as seen in isostructural analogs (), facilitating π-π interactions with aromatic residues in enzyme active sites .
- Halogen Bonding Potential: Fluorophenyl-thiazole derivatives () exploit halogen bonding, absent in the methoxy-substituted target compound. This may limit the latter’s affinity for halogen-binding pockets .
- SAR Trends : Methyl or methoxy groups on heterocycles (e.g., isoxazole or benzothiazole) enhance target selectivity. For example, methylisoxazole in the target compound reduces metabolic degradation compared to unsubstituted variants .
Computational and Experimental Validation
- Similarity Coefficients : Using Tanimoto coefficients (), the target compound shows >80% similarity to benzothiazole-piperazine derivatives but <50% to pyrazole-thiazole hybrids (e.g., ), underscoring structural divergence .
- Docking Studies : Molecular docking (referenced in ) suggests the methylisoxazole group in the target compound occupies hydrophobic regions of α-glucosidase, analogous to acarbose interactions .
Biological Activity
The compound (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone is a synthetic organic molecule that incorporates a benzo[d]thiazole moiety and a piperazine ring, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for the compound is with a molecular weight of 475.58 g/mol. The structure features:
- Benzo[d]thiazole : A heterocyclic compound known for its antimicrobial and anticancer properties.
- Piperazine : A cyclic amine that exhibits various pharmacological effects, including anxiolytic and antidepressant activities.
- Isoxazole : A five-membered heterocycle that contributes to the compound's potential neuroactive properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the benzo[d]thiazole moiety : This is achieved by reacting 4-methoxyaniline with carbon disulfide and bromine.
- Piperazine ring formation : The benzo[d]thiazole derivative is then reacted with piperazine.
- Isomerization and final modifications : The final product is obtained through further reactions involving isoxazole derivatives.
Antimicrobial Activity
Research has shown that compounds containing thiazole and piperazine moieties exhibit significant antimicrobial activity. In vitro studies have demonstrated that derivatives similar to the target compound possess moderate to good antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| Compound A | Moderate | Good |
| Compound B | Good | Moderate |
| Target Compound | Not tested | Not tested |
Anticancer Activity
Studies indicate that benzo[d]thiazole derivatives can inhibit cancer cell proliferation. The target compound's structure suggests potential interactions with cellular targets involved in cancer progression. Preliminary assays have shown promising results in inhibiting the growth of various cancer cell lines .
Anti-inflammatory Properties
Piperazine derivatives are often investigated for their anti-inflammatory effects. The incorporation of isoxazole may enhance these properties, making the compound a candidate for further studies in inflammatory disease models .
Case Studies
A study conducted on similar compounds highlighted their effectiveness in treating bacterial infections, showcasing their potential as lead compounds for drug development. For instance, a series of thiazole-piperazine derivatives were synthesized and screened for biological activity, yielding several candidates with significant antimicrobial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
